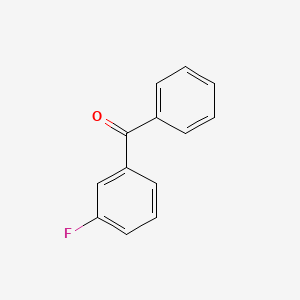

3-Fluorobenzophenone

Descripción general

Descripción

3-Fluorobenzophenone is an organic compound with the molecular formula C13H9FO. It is a white crystalline powder that is soluble in organic solvents. This compound is commonly used in organic chemistry as a starting material for the synthesis of various other compounds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Fluorobenzophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of fluorobenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product. For example, the reaction between o-fluorobenzoyl chloride and parachloroanilinum under the action of zinc chloride has been reported to produce high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions: 3-Fluorobenzophenone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products:

Oxidation: Fluorobenzoic acid.

Reduction: Fluorobenzhydrol.

Substitution: Various substituted benzophenones depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Photochemical Applications

3-Fluorobenzophenone is primarily recognized for its role in photochemical reactions. Research indicates that it participates in photosubstitution reactions, which are critical in organic synthesis and material science.

- Photosubstitution Mechanism : The photosubstitution of this compound has been studied extensively, revealing that it undergoes a two-step process under acidic conditions. This involves the protonation of the ketone group, which facilitates the formation of hydroxyl substitution products. The efficiency of these reactions can be influenced by factors such as solution acidity and the nature of substituents on the benzophenone structure .

- Case Study : A study utilizing femtosecond transient absorption spectroscopy demonstrated the intermediates formed during the photosubstitution of this compound, providing insights into its reactivity and potential applications in designing new photochemical processes .

Organic Light-Emitting Diodes (OLEDs)

This compound derivatives have been explored as components in OLED technology due to their favorable photophysical properties.

- TADF Emitters : Recent research highlights the use of benzophenone-based derivatives, including this compound, as thermally activated delayed fluorescence (TADF) emitters. These materials exhibit high external quantum efficiency (EQE) when incorporated into OLEDs, making them suitable for green light-emitting devices . For instance, devices utilizing benzophenone derivatives have achieved EQE values exceeding 25%, showcasing their potential in high-performance display technologies .

Synthetic Methodologies

The synthesis of fluorinated benzophenones, including this compound, is pivotal in producing various bioactive compounds.

- Synthetic Pathways : The preparation methods for this compound often involve Friedel-Crafts acylation and other fluorination strategies. These synthetic routes allow for the introduction of fluorine atoms into organic frameworks, enhancing their biological activity and stability .

- Study Example : A comprehensive study on synthesizing fluorinated benzophenones explored various methodologies to achieve high yields and purity. Techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy were employed to characterize the products accurately .

Summary Table of Applications

| Application Area | Description | Key Findings/Outcomes |

|---|---|---|

| Photochemistry | Involvement in photosubstitution reactions under acidic conditions | Efficient formation of hydroxyl substitution products |

| Organic Light-Emitting Diodes | Use as TADF emitters in OLED technology | Achieved EQE values >25% for enhanced device performance |

| Synthetic Methodologies | Synthesis of fluorinated derivatives for bioactive compounds | High yields achieved through various synthetic routes |

Mecanismo De Acción

The mechanism of action of 3-Fluorobenzophenone involves its interaction with various molecular targets. In biochemical assays, it can act as an inhibitor or activator of specific enzymes, depending on its structure and the nature of the enzyme. The fluorine atom in the compound can enhance its binding affinity to certain molecular targets, thereby modulating their activity .

Comparación Con Compuestos Similares

Benzophenone: Similar in structure but lacks the fluorine atom.

4-Fluorobenzophenone: Similar but with the fluorine atom in the para position.

2-Fluorobenzophenone: Similar but with the fluorine atom in the ortho position

Uniqueness: 3-Fluorobenzophenone is unique due to the position of the fluorine atom in the meta position, which can influence its reactivity and interaction with other molecules. This positional difference can lead to variations in physical properties, chemical reactivity, and biological activity compared to its isomers .

Actividad Biológica

3-Fluorobenzophenone (3-FBP) is a compound that has garnered attention due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies related to 3-FBP, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the molecular formula and a molecular weight of approximately 220.21 g/mol. Its structure consists of two phenyl rings connected by a carbonyl group (C=O), with a fluorine atom located at the meta position relative to the carbonyl group on one of the phenyl rings. This specific arrangement contributes to its unique chemical reactivity and biological interactions.

Preliminary studies indicate that 3-FBP may influence several biological pathways, primarily through its interactions with various enzymes and receptors. The compound's reactivity is attributed to its functional groups, particularly the carbonyl and fluorine substituents, which can participate in electrophilic reactions.

- Enzyme Inhibition : 3-FBP has been investigated for its potential inhibitory effects on enzymes involved in metabolic pathways. For example, its interaction with catechol-O-methyltransferase (COMT) suggests a role in modulating neurotransmitter metabolism, which could have implications for neurological disorders .

- Antioxidant Activity : Some studies suggest that compounds structurally similar to 3-FBP exhibit antioxidant properties, potentially protecting cells from oxidative stress .

Toxicological Profile

The safety profile of 3-FBP has not been extensively studied; however, existing literature indicates that like many fluorinated compounds, it may exhibit toxicity at certain concentrations. Toxicological assessments are crucial for determining safe usage levels in pharmaceuticals and other applications.

Case Studies and Experimental Data

A variety of studies have explored the biological activities of 3-FBP:

- Study on COMT Interaction : Research highlighted that 3-FBP could inhibit COMT activity, leading to increased levels of catecholamines in cellular models. This effect was linked to alterations in neuronal signaling pathways, suggesting potential applications in treating conditions like Parkinson's disease .

- Antioxidant Effects : In vitro assays demonstrated that 3-FBP could scavenge free radicals, indicating its potential as an antioxidant agent. These findings align with studies on related benzophenone derivatives that have shown similar protective effects against oxidative damage .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(3-fluorophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCIYZALOQBXNLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381403 | |

| Record name | 3-Fluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345-69-7 | |

| Record name | 3-Fluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluorobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 3-Fluorobenzophenone unique in its photochemical reactivity compared to other halogenated benzophenone derivatives?

A1: this compound exhibits a unique photochemical reaction called "photosubstitution" in acidic aqueous solutions. [, ] This reaction involves the replacement of the fluorine atom with a hydroxyl group upon light irradiation. The efficiency of this reaction is influenced by factors like solution acidity, the nature and position of the halogen substituent, and the presence of other substituents on the benzophenone ring. [, ] For instance, studies comparing this compound with 3-hydroxymethyl-3'-fluorobenzophenone and 3-fluoro-3'-methylbenzophenone revealed that electron-donating groups like hydroxyl can enhance the photosubstitution reaction by stabilizing key reactive intermediates. []

Q2: What is the mechanism behind the photosubstitution reaction observed in this compound?

A2: Research using femtosecond transient absorption spectroscopy and nanosecond time-resolved resonance Raman spectroscopy, supported by DFT calculations, revealed a two-step mechanism for the photosubstitution of this compound. [] The process starts with the protonation of the carbonyl group in acidic solution, forming an excited triplet protonated species. This protonated species then undergoes a photochemical reaction leading to a meta-hydration intermediate, where water adds to the benzene ring. Subsequent steps involve the elimination of hydrogen fluoride and proton transfer, ultimately yielding the hydroxyl-substituted benzophenone product. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.